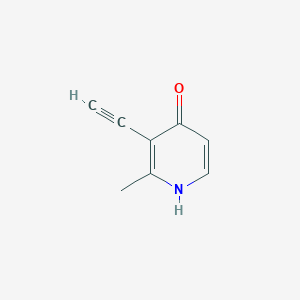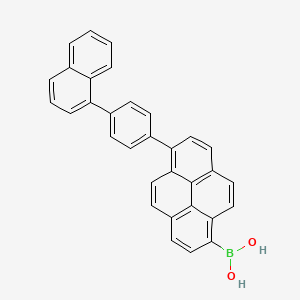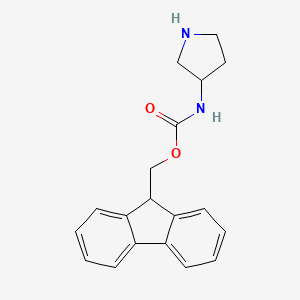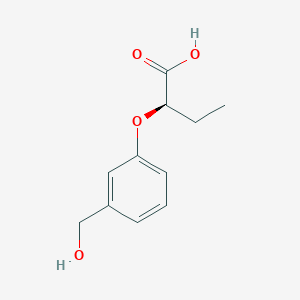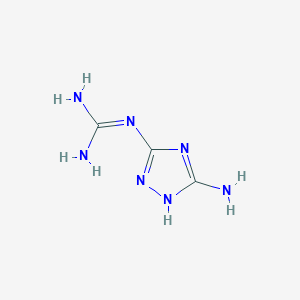
1-(5-amino-1H-1,2,4-triazol-3-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-amino-1H-1,2,4-triazol-3-yl)guanidine is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their wide range of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . The presence of the amino group and the guanidine moiety in its structure makes it a versatile compound for various chemical and biological applications.
Preparation Methods
The synthesis of 1-(5-amino-1H-1,2,4-triazol-3-yl)guanidine can be achieved through several methods. One common approach involves the intramolecular cyclocondensation of amidoguanidines . Another method includes the thermal condensation of N-cyanoimidates with hydrazine . Additionally, 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides has been employed . These methods often require specific reaction conditions, such as high temperatures and the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
1-(5-amino-1H-1,2,4-triazol-3-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can undergo cyclization reactions to form triazole-fused heterocycles.
Common reagents used in these reactions include hydrazine, carbodiimides, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-amino-1H-1,2,4-triazol-3-yl)guanidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-amino-1H-1,2,4-triazol-3-yl)guanidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit kinases by binding to their active sites, thereby preventing their activity . Additionally, it can inhibit lysine-specific demethylase 1 and acidic mammalian chitinase by interacting with their catalytic domains . These interactions disrupt the normal functioning of these enzymes, leading to the compound’s pharmacological effects.
Comparison with Similar Compounds
1-(5-amino-1H-1,2,4-triazol-3-yl)guanidine can be compared with other similar compounds, such as:
5-amino-1,2,4-triazole-3-carbohydrazide: This compound also contains the 1,2,4-triazole ring and exhibits similar pharmacological activities.
5-amino-1,2,3-triazoles: These compounds are synthesized using carbodiimides and diazo compounds and have applications in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in different fields.
Properties
Molecular Formula |
C3H7N7 |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
2-(5-amino-1H-1,2,4-triazol-3-yl)guanidine |
InChI |
InChI=1S/C3H7N7/c4-1(5)7-3-8-2(6)9-10-3/h(H7,4,5,6,7,8,9,10) |
InChI Key |
KBXZZZJEEKUPNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NN1)N=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Imidazo[4,5-d][1,2,3]oxadiazole](/img/structure/B13104747.png)
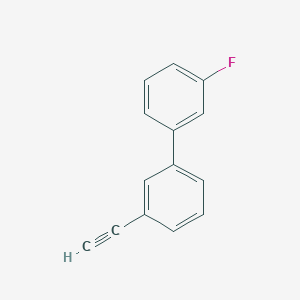
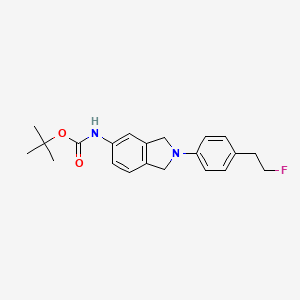
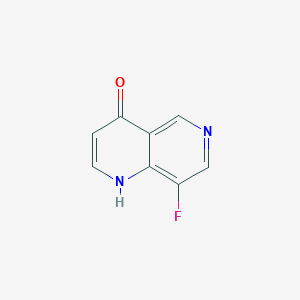
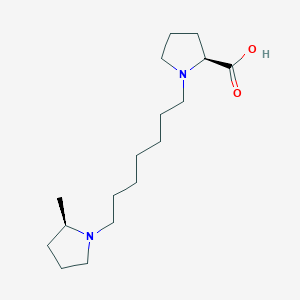
![(S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13104781.png)
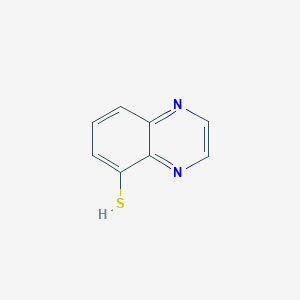

![5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL](/img/structure/B13104817.png)
